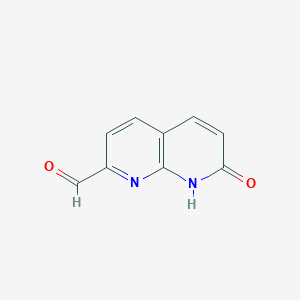

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde

説明

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde is a chemical compound with the CAS Number: 959617-00-6. It has a molecular weight of 174.16 . It is a powder form substance .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which is the core structure of the compound , has been a topic of considerable interest due to their diverse biological activities and photochemical properties . The synthesis methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Physical And Chemical Properties Analysis

The compound is a powder form substance . It is stored at room temperature .科学的研究の応用

Synthesis and Chemical Reactions

Introduction of Benzo[h]quinoline and 1,10-Phenanthroline Subunits : Through the Friedländer synthesis methodology, derivatives of 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde have been utilized to introduce benzo[h]quinoline and 1,10-phenanthroline subunits, demonstrating the compound's versatility in synthesizing complex heterocyclic systems (Riesgo, Jin, & Thummel, 1996).

Three-Component Reaction Forming Naphthyridones : A novel three-component reaction forming dihydro 2,7-naphthyridine-1-ones showcases the compound's potential in synthesizing lophocladine analogs, indicating its importance in creating complex organic molecules (Sellstedt & Almqvist, 2011).

Silver-Catalyzed Tandem Synthesis : A silver-catalyzed regioselective tandem synthesis of highly functionalized naphthyridines demonstrates the compound's application in efficiently creating functionalized heterocycles, which are valuable in various synthetic applications (Verma et al., 2013).

Biological Applications

Antitumor Activities : The synthesis of novel functionalized 1,8-naphthyridine derivatives, including those derived from 7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde, and their evaluation for antiproliferative properties in vitro against cancer cells highlight the compound's potential in medicinal chemistry and drug development (Fu et al., 2015).

Material Science

Fluorescent Probe for Al3+ : The development of a Schiff-base fluorescent probe based on 1,8-naphthyridine and naphthalimide for Al3+ demonstrates the compound's utility in sensing and material science applications, offering a pathway to high selectivity towards Al3+ ions (Yue, Li, & Yang, 2017).

Safety And Hazards

The compound has been classified under the GHS07 hazard class. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

7-oxo-8H-1,8-naphthyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-5-7-3-1-6-2-4-8(13)11-9(6)10-7/h1-5H,(H,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNVSTBHQCEKOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=O)N2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxo-7,8-dihydro-1,8-naphthyridine-2-carbaldehyde | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2767360.png)

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2767362.png)

![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2767365.png)

![N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2767366.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2767370.png)

![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767377.png)

![7-(Tert-butyl) 2-ethyl 3-oxo-1-oxa-7-azaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B2767381.png)